molecular formula C19H22N2O2 B11635640 (6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)-phenyl-amine

(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)-phenyl-amine

Cat. No.: B11635640
M. Wt: 310.4 g/mol
InChI Key: YECCPWOCGVXZRP-UHFFFAOYSA-N
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Description

(1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE is a complex organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes methoxy groups, a phenyl group, and a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst.

    Addition of the Phenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where a phenyl group is introduced to the tetrahydroisoquinoline core.

    Formation of the Imino Group: The final step involves the conversion of the amine group to an imine using reagents such as anhydrous zinc chloride and an appropriate aldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenyl groups using reagents like sodium methoxide or phenyl lithium.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted tetrahydroisoquinolines.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential pharmacological properties. It has shown promise in preliminary studies as a potential therapeutic agent due to its interaction with various biological targets.

Medicine

In medicine, (1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE is being investigated for its potential use in treating neurological disorders. Its ability to cross the blood-brain barrier and interact with neurotransmitter receptors makes it a candidate for further research.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. It can modulate the activity of these targets, leading to various biological effects. The pathways involved include signal transduction cascades and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the phenyl and imino groups.

    3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy and phenyl groups.

    N-Phenyl-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy and dimethyl groups.

Uniqueness

(1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE is unique due to the presence of both methoxy and phenyl groups, which contribute to its distinct chemical and biological properties. Its structural complexity allows for diverse chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

6,7-dimethoxy-3,3-dimethyl-N-phenyl-4H-isoquinolin-1-amine

InChI

InChI=1S/C19H22N2O2/c1-19(2)12-13-10-16(22-3)17(23-4)11-15(13)18(21-19)20-14-8-6-5-7-9-14/h5-11H,12H2,1-4H3,(H,20,21)

InChI Key

YECCPWOCGVXZRP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC(=C(C=C2C(=N1)NC3=CC=CC=C3)OC)OC)C

Origin of Product

United States

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